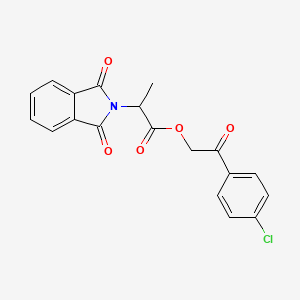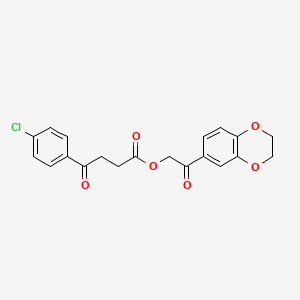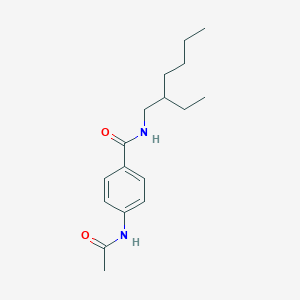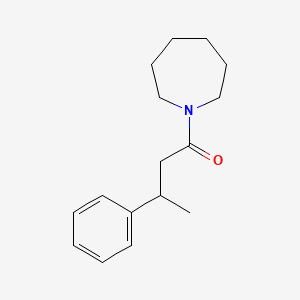![molecular formula C20H30N2O3 B3975457 N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide](/img/structure/B3975457.png)
N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide
Descripción general
Descripción
N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective and potent inhibitor of a specific protein, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide involves the inhibition of a specific protein, which is involved in various cellular processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent. It also has antiviral properties by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties by inhibiting the production of certain cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide in lab experiments is its selectivity and potency as an inhibitor. This makes it a useful tool for studying the function of the protein it targets. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosage and administration. Another area of interest is its neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore its antiviral and anti-inflammatory properties and their potential applications in medicine.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its selectivity and potency as an inhibitor make it a useful tool for studying the function of the protein it targets. Further research is needed to explore its potential as an anticancer agent, neuroprotective agent, and antiviral and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is a selective inhibitor of a specific protein, which makes it a promising candidate for the development of new drugs. It has been found to have anticancer, antiviral, and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-methyl-3-(2-methylprop-2-enoxy)-N-(4-morpholin-4-ylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-17(2)16-25-19-8-6-7-18(15-19)20(23)21(3)9-4-5-10-22-11-13-24-14-12-22/h6-8,15H,1,4-5,9-14,16H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSLLRSUPRQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)N(C)CCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)


![methyl N-[(4-fluorophenyl)acetyl]leucinate](/img/structure/B3975439.png)

![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)
acetate](/img/structure/B3975461.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3975473.png)
![2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3975481.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975482.png)